2-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted at position 5 with a trifluoromethyl group and at position 2 with a bicyclic octahydropyrrolo[2,3-c]pyrrol moiety. The latter is further functionalized via a methyl linker to a 4-methyl-1,3-thiazol-5-yl group. Such structural complexity suggests applications in medicinal chemistry, particularly targeting receptors or enzymes where heterocyclic motifs play critical roles .
Properties
IUPAC Name |
4-methyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4S/c1-11-15(25-10-22-11)9-23-5-4-12-7-24(8-14(12)23)16-3-2-13(6-21-16)17(18,19)20/h2-3,6,10,12,14H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGAKPYPLVNZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: (2R,3S,5R)-2-((bis(4-Methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-(5-methylthiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl)tetrahydrofuran-3-ol
- Core Differences : While both compounds share fused pyrrolo-pyridine/pyrrolidine systems, Analog 1 incorporates a tetrahydrofuran backbone and a 5-methylthiophene substituent instead of the thiazole group.
- Functional Implications: The thiophene in Analog 1 may confer distinct π-π stacking interactions compared to the thiazole’s nitrogen-mediated hydrogen bonding.
Structural Analog 2: MPEP (2-Methyl-6-(phenylethynyl)pyridine)
- Core Differences : MPEP retains a simpler pyridine scaffold with phenylethynyl and methyl substituents.
- Bioactivity : MPEP is a potent mGlu5 receptor antagonist with demonstrated anxiolytic effects in rodents . In contrast, the target compound’s trifluoromethyl group and bicyclic amine-thiazole system may modulate different receptor targets or enhance pharmacokinetic properties like blood-brain barrier penetration.
Structural Analog 3: Rapamycin Derivatives (Compounds 1 and 7 from )
- NMR analysis (Table 2 in ) revealed that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36 and 39–44) correlate with altered bioactivity. Applying this approach, the target compound’s thiazole and trifluoromethyl groups would likely perturb NMR profiles in regions linked to receptor binding or solubility .
Comparative Data Table
Research Findings and Implications
- Substituent-Driven Bioactivity : The trifluoromethyl group in the target compound may enhance metabolic stability compared to MPEP’s methyl group, as seen in fluorinated drug analogs .
- Lumping Strategy Relevance : Per , the target compound could be grouped with other bicyclic heterocycles for reactivity modeling, though its thiazole group may necessitate distinct reaction pathways .
- Synthetic Challenges : Analog 1’s DMTr-protected intermediate highlights the complexity of synthesizing multi-heterocyclic systems, suggesting similar challenges for the target compound’s scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
